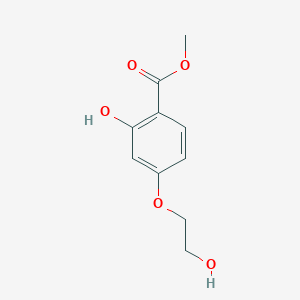![molecular formula C15H10N4O B3096921 1-phenyl[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one CAS No. 129227-28-7](/img/structure/B3096921.png)
1-phenyl[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one
描述
1-phenyl[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one is a heterocyclic compound that belongs to the class of triazoloquinoxalines. These compounds are known for their diverse biological activities, including antiviral, antimicrobial, and anticancer properties . The unique structure of this compound makes it a valuable compound in medicinal chemistry and pharmaceutical research.
作用机制
Target of Action
The primary target of 1-phenyl[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one is the P300/CBP-associated factor (PCAF) . PCAF is a histone acetyltransferase that plays a crucial role in gene expression and is associated with various cellular processes, including cell growth, differentiation, and apoptosis .
Mode of Action
This compound interacts with PCAF by binding to its active site . This interaction inhibits the function of PCAF, thereby affecting the acetylation of histones and other proteins, which in turn influences gene expression .
Biochemical Pathways
The inhibition of PCAF affects various biochemical pathways related to gene expression. By altering the acetylation status of histones and other proteins, this compound can influence the transcription of genes involved in cell growth, differentiation, and apoptosis .
Pharmacokinetics
Molecular docking and pharmacokinetic studies suggest that this compound has good druggability .
Result of Action
The inhibition of PCAF by this compound leads to changes in gene expression. This can result in the suppression of cell growth and induction of apoptosis, which explains its potential anticancer activity . Furthermore, this compound has shown antimicrobial activity, particularly against P. aeruginosa .
生化分析
Biochemical Properties
It has been found to possess significant anticancer activity .
Cellular Effects
1-Phenyl[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one has shown effectiveness towards various types of cancer cells, including leukemia SR, non-small cell lung cancer HOP-92, NCI-H460, colon cancer HCT-116, HCT-15, CNS cancer U251, melanoma LOX IMVI, renal cancer A498, prostate cancer PC-3, and breast cancer MDA-MB-468 cell lines . It influences cell function by interacting with cellular pathways, affecting gene expression, and altering cellular metabolism .
Molecular Mechanism
It is believed to exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Information on the product’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .
Metabolic Pathways
It is not clear which enzymes or cofactors it interacts with, or how it affects metabolic flux or metabolite levels .
准备方法
The synthesis of 1-phenyl[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one typically involves the reaction of 4-chloro-8-methyl[1,2,4]triazolo[4,3-a]quinoxaline-1-amine with various amines and triazole-2-thiol . The reaction conditions often include the use of aromatic nucleophilic substitution reactions. Industrial production methods may involve optimizing these reactions for higher yields and purity, using advanced techniques such as continuous flow synthesis and automated reactors .
化学反应分析
1-phenyl[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Aromatic nucleophilic substitution reactions are common, where the chlorine atom in the precursor is replaced by different nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives, while reduction can produce amine derivatives.
科学研究应用
1-phenyl[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Its anticancer properties are being explored for potential use in cancer therapy.
相似化合物的比较
1-phenyl[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one can be compared with other similar compounds such as:
1,2,4-triazolo[4,3-a]quinoxaline derivatives: These compounds share a similar core structure but differ in their substituents, leading to variations in biological activity.
1,2,4-triazino[4,3-a]quinoxalines: These compounds have an additional nitrogen atom in the ring system, which can alter their chemical and biological properties.
1,2,4-triazolo[4,3-c]quinazolines: These compounds have a different ring fusion pattern, which can affect their reactivity and interactions with biological targets.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for further research and development.
属性
IUPAC Name |
1-phenyl-5H-[1,2,4]triazolo[4,3-a]quinoxalin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N4O/c20-15-14-18-17-13(10-6-2-1-3-7-10)19(14)12-9-5-4-8-11(12)16-15/h1-9H,(H,16,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNTCOOOGTSGZLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C3N2C4=CC=CC=C4NC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl 2-{[(benzyloxy)carbonyl]amino}-2-(trifluoromethyl)but-3-ynoate](/img/structure/B3096845.png)
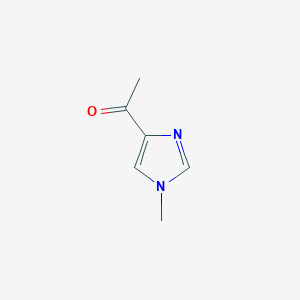
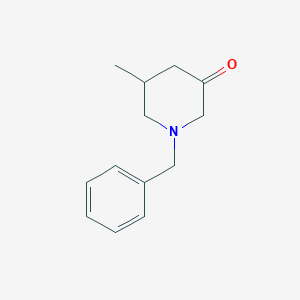
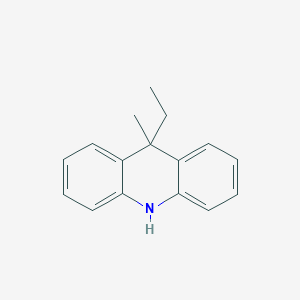
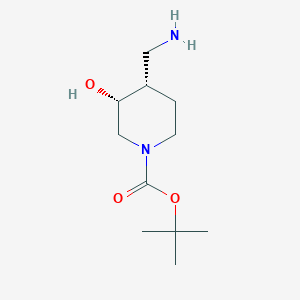
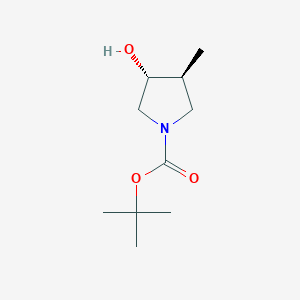
![Racemic-(3aR,4S,6S,7S,7aS)-5-(tert-butoxycarbonyl)-2,2-dimethylhexahydro-4,7-methano[1,3]dioxolo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B3096883.png)
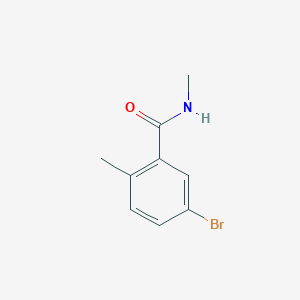
![Methyl 1-[(2-aminophenyl)sulfonyl]piperidine-2-carboxylate](/img/structure/B3096894.png)
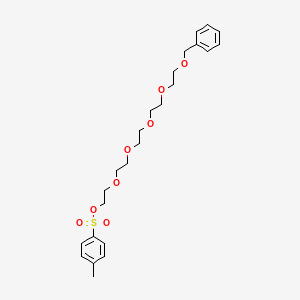
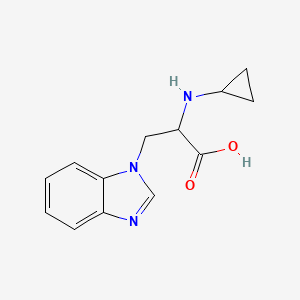
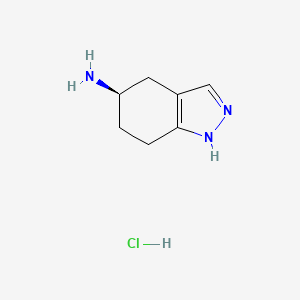
![2-(4-methylphenyl)-4-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,2-dihydrophthalazin-1-one](/img/structure/B3096913.png)
